3-[(4-Benzoylpiperazin-1-yl)sulfonyl]benzoic acid
Description
Properties
IUPAC Name |
3-(4-benzoylpiperazin-1-yl)sulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c21-17(14-5-2-1-3-6-14)19-9-11-20(12-10-19)26(24,25)16-8-4-7-15(13-16)18(22)23/h1-8,13H,9-12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKXWEYYRGLODM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Benzoylpiperazin-1-yl)sulfonyl]benzoic acid typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a benzoyl group. This can be achieved by reacting piperazine with benzoyl chloride in the presence of a base such as triethylamine.
Sulfonylation: The benzoylpiperazine derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Coupling with Benzoic Acid: Finally, the sulfonylated benzoylpiperazine is coupled with benzoic acid under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Benzoylpiperazin-1-yl)sulfonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or benzoyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
3-[(4-Benzoylpiperazin-1-yl)sulfonyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Benzoylpiperazin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues differ in substituents on the piperazine/piperidine ring, sulfonyl-linked groups, and additional functional moieties. These variations impact solubility, reactivity, and biological interactions.
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Melting Points : The methylpiperazine analogue (C₁₃H₁₈N₂O₂) exhibits a high melting point (187–190°C), indicative of crystalline stability due to hydrogen bonding from the methylpiperazine group .
- Solubility: Sulfonyl groups generally enhance water solubility, but bulky substituents like benzoyl may reduce it. The chloro-substituted analogue (C₁₃H₁₆ClNO₄S) likely has moderate solubility due to polar chloro and sulfonyl groups .
Structure-Activity Relationship (SAR) Insights
Phenylpiperazine derivatives show enhanced bioactivity, suggesting aromatic interactions with target proteins .
Sulfonyl Linker : Critical for electronic effects and hydrogen bonding. Trifluoromethylphenyl-sulfonyl groups introduce steric bulk and electron-withdrawing effects, altering binding kinetics .
Benzoic Acid Core: Modifications like chloro-substitution (C₁₃H₁₆ClNO₄S) may enhance acidity, affecting ionization and solubility .
Biological Activity
3-[(4-Benzoylpiperazin-1-yl)sulfonyl]benzoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 366.47 g/mol. Its structure features a benzoylpiperazine moiety linked to a benzoic acid derivative through a sulfonyl group, which contributes to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with sulfonyl chlorides followed by coupling with benzoic acid derivatives. The general synthetic route includes:
- Formation of the sulfonamide : Reaction of 4-benzoylpiperazine with sulfonyl chloride.
- Coupling with benzoic acid : The resultant sulfonamide is then reacted with benzoic acid under suitable conditions (e.g., in the presence of a coupling agent).
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Salmonella typhi | 128 µg/mL |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it significantly reduced inflammation markers, suggesting its potential as a therapeutic agent in inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It acts as an inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
- Cell Signaling Modulation : The compound modulates pathways involved in cell proliferation and apoptosis, potentially influencing cancer cell growth .
Comparative Studies
When compared with structurally similar compounds, such as other piperazine derivatives, this compound shows enhanced antibacterial activity and lower cytotoxicity in normal cells .
Table: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity |
|---|---|---|---|
| This compound | High | Moderate | Low |
| 4-(Piperidine-1-sulfonyl)-benzoic acid | Moderate | Low | Moderate |
| Benzamide derivatives | Low | High | High |
Case Studies
A recent study evaluated the compound's effects on human cancer cell lines, revealing significant antiproliferative effects against breast cancer cells (MCF7) at concentrations above 50 µM. The study highlighted the compound's potential as a lead candidate for further drug development targeting cancer therapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(4-Benzoylpiperazin-1-yl)sulfonyl]benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling benzoic acid derivatives with sulfonyl chlorides and benzoylpiperazine intermediates. For example, analogous compounds (e.g., kinase inhibitors) are synthesized via sequential sulfonylation and amidation under inert atmospheres, with purification by column chromatography . Optimization includes controlling reaction temperature (e.g., 0–5°C for sulfonylation) and using catalysts like triethylamine to enhance yields.
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with C18 columns under gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity . Nuclear magnetic resonance (NMR; ¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural identity. For calibration, employ reference standards (e.g., related benzoic acid derivatives) to ensure accuracy .
Q. What safety precautions are necessary for laboratory handling?
- Methodological Answer : Acute toxicity and irritancy profiles of structurally similar compounds (e.g., piperazine-based analogs) necessitate PPE (gloves, goggles) and fume hood use . Follow GHS guidelines for handling solids: avoid inhalation, store at 2–8°C, and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can contradictions in reported biological activities (e.g., kinase inhibition efficacy) be resolved?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., ATP concentration in kinase assays) or structural analogs with differing substituents. Conduct comparative studies using standardized assays (e.g., fluorescence polarization) and validate results with orthogonal methods (e.g., surface plasmon resonance). Cross-reference structural analogs (e.g., 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride) to identify critical functional groups .
Q. What strategies improve solubility and stability for in vivo applications?
- Methodological Answer : Salt formation (e.g., dihydrochloride) enhances aqueous solubility, as demonstrated for related piperazine derivatives . For stability, avoid extreme pH (<3 or >10) and high temperatures (>60°C). Use lyophilization for long-term storage and characterize degradation products via LC-MS .
Q. How does the sulfonamide group influence enzyme inhibition, and how can selectivity be optimized?
- Methodological Answer : The sulfonamide moiety facilitates hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase or kinase targets). To enhance selectivity, modify substituents on the benzoylpiperazine ring or introduce fluorinated groups (e.g., trifluoromethyl) to modulate lipophilicity and binding affinity . Computational docking studies paired with mutagenesis assays can validate target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
